Myristanilide
Description
Contextualization within N-Acyl Amides and Anilide Chemical Architectures
Myristanilide belongs to the class of organic compounds known as anilides, which are amide derivatives of aniline (B41778). ontosight.aiwikipedia.org The structure of anilides features a phenyl group attached to the nitrogen atom of an amide. wikipedia.org Specifically, this compound is the anilide of myristic acid, a saturated fatty acid with a 14-carbon chain. ontosight.ai This positions it within the broader category of N-acyl amides, characterized by an acyl group linked to a nitrogen atom. The presence of the long tetradecanoyl (myristoyl) group and the phenyl group imparts specific physical and chemical properties to the molecule. ontosight.ai
The general structure of anilides is R−C(=O)−N(−R')−C₆H₅. wikipedia.org In the case of this compound, 'R' is a tridecyl group (C₁₃H₂₇), and 'R'' is a hydrogen atom, resulting in the chemical name N-phenyltetradecanamide. fishersci.ca This structure allows for various chemical interactions, including hydrogen bonding and hydrophobic interactions, which are crucial for its observed properties and applications.
Historical Perspectives and Foundational Academic Studies on N-Phenyltetradecanamide
Historically, the synthesis of anilides has been a fundamental reaction in organic chemistry. Aniline can react with acyl chlorides or carboxylic anhydrides to form anilides. wikipedia.org While specific foundational studies solely on this compound are not extensively detailed in readily available literature, the broader class of N-acyl anilides has been a subject of interest for their diverse applications.
Early research into long-chain N-acyl anilides likely focused on their synthesis and basic characterization. The reaction to form this compound involves the amidation of myristic acid or its derivatives with aniline. This straightforward synthesis has made it an accessible compound for various investigations. Foundational work on related long-chain alkylanilides has explored their gelation properties in different organic solvents. These studies have established that the length of the alkyl chain significantly influences the gel-forming ability, with longer chains generally leading to stronger gels. mdpi.com
Current Research Trajectories and Emerging Scholarly Interests in this compound
Contemporary research on this compound has expanded beyond basic characterization to explore its potential in several specialized areas of chemical science.
Organogel Formation: A significant area of interest is its role as a low-molecular-weight organogelator (LMWG). mdpi.com this compound can form thermally reversible gels in various organic solvents, particularly nonpolar ones like n-octane and squalane (B1681988). mdpi.com These gels exhibit thixotropic properties, meaning they can transition from a gel to a sol state under shear stress and recover their gel state upon resting. mdpi.com This property is of considerable interest for applications in materials science.
Mixed Gel Systems: Research has shown that mixing this compound with other alkylanilides, such as palmitanilide (B1219662) and stearanilide (B1329348), can enhance the properties of the resulting gels. vulcanchem.com These mixed systems often exhibit lower critical gel concentrations (CGC) and improved mechanical properties compared to single-component gels. mdpi.com This strategy of mixing gelators is a promising direction for creating new materials with tailored properties. mdpi.com
Synthetic Chemistry: this compound also serves as a reactant or intermediate in organic synthesis. For instance, it has been used in the copper-catalyzed synthesis of N-substituted benzimidazoles, which are important scaffolds in medicinal chemistry. Furthermore, this compound has been involved in ruthenium-catalyzed reactions for the construction of complex heterocyclic structures like γ-butenolides fused with cyclohexanones. ibs.re.kr
Materials Science and Other Applications: The unique properties of this compound have led to its investigation in various material applications. It has been mentioned in the context of developing reversible thermochromic and photochromic inks. justia.com Additionally, its derivatives have been explored for potential use as herbicides. The study of its interactions with other molecules, such as chlorophyll (B73375) on plasticized polyethylene (B3416737) particles, points to its utility in fundamental chemical studies. nasa.gov
The ongoing research into this compound highlights its versatility as a chemical entity. From its fundamental role in the study of organogels to its application as a building block in complex organic synthesis, this compound continues to be a compound of significant scholarly interest.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₃₃NO |
| Molecular Weight | 303.49 g/mol |
| CAS Number | 622-56-0 |
| Appearance | White to almost white crystal or powder |
| Purity | >99.0% |
| IUPAC Name | N-phenyltetradecanamide |
| Melting Point | 84°C |
| Boiling Point | 113°C |
Data sourced from multiple references. fishersci.cacymitquimica.comspectrumchemical.comfishersci.com
Synonyms of this compound
| Synonym |
| N-Phenyltetradecanamide |
| Myristic acid anilide |
| N-Myristoylaniline |
| N-Phenylmyristamide |
| Tetradecanamide, N-phenyl- |
Data sourced from multiple references. ontosight.aifishersci.cacymitquimica.comchem960.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-phenyltetradecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO/c1-2-3-4-5-6-7-8-9-10-11-15-18-20(22)21-19-16-13-12-14-17-19/h12-14,16-17H,2-11,15,18H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSJUAWWUBVYCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060753 | |
| Record name | Myristanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060753 | |
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Molecular Weight |
303.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
622-56-0 | |
| Record name | N-Phenyltetradecanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=622-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetradecanamide, N-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetradecanamide, N-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Myristanilide | |
| Source | EPA DSSTox | |
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| Record name | Myristanilide | |
| Source | European Chemicals Agency (ECHA) | |
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Advanced Synthetic Methodologies and Chemical Transformations of Myristanilide
Established Reaction Pathways for N-Phenyltetradecanamide Synthesis
The synthesis of Myristanilide is primarily achieved through the reaction of myristic acid derivatives with aniline (B41778). This process results in a crystalline solid with a high degree of purity, often exceeding 99%.
Amidation Reactions and Mechanistic Investigations
Amidation reactions are fundamental to the synthesis of this compound. These reactions involve the formation of an amide bond between the carboxyl group of myristic acid (or its activated form) and the amino group of aniline. Mechanistic investigations into these reactions often employ spectroscopic techniques such as ¹H and ¹³C NMR to confirm the formation of the amide bond and the integrity of the alkyl chain. Mass spectrometry is also utilized to verify the molecular ion peaks.
The Umpolung Amide Synthesis (UmAS) presents an alternative paradigm in amide formation, moving away from the traditional reaction of an electrophilic acyl donor with a nucleophilic amine. nih.gov While initially limited, developments have expanded its application to include the synthesis of N-aryl amides, a significant step forward in drug development where such structures are increasingly common. nih.gov
Catalysts play a crucial role in modern amidation reactions. Boric acid has been identified as an effective catalyst for direct amidation, preserving the integrity of stereogenic centers and preventing epimerization. orgsyn.org The catalytic activity of boric acid can be enhanced by forming esters or complexes with compounds containing hydroxyl groups, such as polyethylene (B3416737) glycol (PEG). orgsyn.org Other notable catalysts include (2-(thiophen-2-ylmethyl)phenyl)boronic acid and 5-methoxy-2-iodophenylboronic acid, which are effective at room temperature. organic-chemistry.org
Optimization of Synthetic Conditions for Enhanced Yield and Purity
Optimizing synthetic conditions is critical for maximizing the yield and purity of this compound. This can involve a systematic approach, such as the Design of Experiments (DoE), to test variables like temperature, catalyst concentration, and solvent ratios. In-situ monitoring techniques like FTIR or Raman spectroscopy can track reaction progress and identify intermediate byproducts.
The choice of catalyst and reaction conditions significantly impacts the outcome. For instance, a BEt3-base catalytic system has been developed for the reduction of amides, with the ability to selectively produce amines or aldimines by adjusting the base and solvent. sci-hub.stlookchem.com For the reduction of secondary amides to amines, NaOMe in THF at 50°C has been found to be optimal, yielding the product in high purity. sci-hub.st
Novel Synthetic Approaches and Catalyst Development in this compound Production
Recent research has focused on developing more efficient and environmentally friendly methods for this compound synthesis.
Integration of Green Chemistry Principles in this compound Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of this compound to enhance sustainability. This includes the use of enzymatic processes, which can operate in water at ambient temperatures and often eliminate the need for protecting groups, thereby reducing waste. acs.org The concept of atom economy, which measures the efficiency of a reaction in incorporating all reactant atoms into the final product, is a key metric in green synthesis design. acs.orgsynthiaonline.com
The development of "green" catalysts is another area of focus. For example, GreenCat is a catalyst that promotes various olefin metathesis transformations in non-degassed and non-dried "green" solvents. apeiron-synthesis.com The use of alternative energy sources like microwaves and technologies such as continuous flow chemistry and mechanochemistry are also being explored to create more eco-responsible synthesis methods. umontpellier.fr
Chemo- and Regioselective Synthesis Strategies for this compound Derivatives
The development of chemo- and regioselective synthesis strategies allows for the precise modification of molecules to create specific derivatives. For instance, ruthenium(II)-catalyzed reactions have been used for the chemo- and stereoselective construction of complex heterocyclic structures. ibs.re.kr These methods can involve the addition of an enol substrate to an electrophilic carbene center, leading to unusual cyclization through amide cleavage. ibs.re.kr
The selective modification of native cysteines on antibodies has been achieved using dehydroalanine-forming reagents, demonstrating the potential for differential reactivity at various sites within a large molecule. rsc.org Similarly, regioselective synthesis has been employed to create specific isomers of pyrazole (B372694) derivatives by carefully controlling the reaction conditions. mdpi.com Iron-catalyzed ring-opening of styrene (B11656) oxides has also enabled the regioselective synthesis of diarylpyrimido[1,2-b]indazole derivatives. rsc.org
Design and Synthesis of this compound Derivatives and Analogues
The design and synthesis of this compound derivatives and analogues are driven by the desire to create new materials with specific properties. For example, this compound is a known low-molecular-weight gelator (LMWG), and its gelation properties can be tuned by modifying its structure. researchgate.net Alkylanilides with longer alkyl chains generally exhibit enhanced gel-forming abilities. researchgate.net
The synthesis of derivatives often involves introducing different functional groups onto the parent molecule. For instance, various spin-labeled derivatives of 5-fluorouracil (B62378) have been synthesized to explore their potential as antineoplastic agents. nih.gov The synthesis of mangiferin (B1668620) derivatives has also been explored to enhance its therapeutic properties. nih.gov The design process for new derivatives can be inspired by existing compounds with known biological activity, as seen in the synthesis of imidazo[1,5-a]quinolines and their metal complexes as potential antimycobacterial agents. rsc.org
Compound Information Table
| Compound Name | IUPAC Name |
| This compound | N-phenyltetradecanamide |
| Aniline | Aniline |
| Myristic Acid | Tetradecanoic acid |
| Polyethylene Glycol | Poly(ethylene glycol) |
| 5-fluorouracil | 5-Fluoro-1H,3H-pyrimidine-2,4-dione |
| Mangiferin | 1,3,6,7-Tetrahydroxy-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]xanthen-9-one |
Interactive Data Table: Catalyst Systems for Amidation Reactions
| Catalyst System | Reaction Type | Key Features | Reference |
| Boric Acid | Direct Amidation | Preserves stereochemistry, enhanced by hydroxyl-containing co-catalysts | orgsyn.org |
| (2-(thiophen-2-ylmethyl)phenyl)boronic acid | Direct Amidation | Active at room temperature | organic-chemistry.org |
| 5-methoxy-2-iodophenylboronic acid | Direct Amidation | Mild conditions, ambient temperature | organic-chemistry.org |
| BEt3-Base | Amide Reduction | Selectivity between amines and aldimines tunable by base and solvent | sci-hub.stlookchem.com |
| Ruthenium(II) complexes | Cyclization | Chemo- and stereoselective for heterocyclic synthesis | ibs.re.kr |
| Iron(III) chloride | Ring-opening/Annulation | Regioselective synthesis of fused heterocycles | rsc.org |
| GreenCat | Olefin Metathesis | Operates in "green" solvents | apeiron-synthesis.com |
Systematic Structural Modifications for Targeted Research Applications
The structure of this compound is amenable to systematic modification to achieve desired functionalities and properties. These modifications typically target either the long alkyl chain or the phenyl group, leading to derivatives with altered physical, chemical, or biological characteristics.
One primary area of modification involves altering the length of the N-acyl chain. Homologs of this compound, such as Palmitanilide (B1219662) (C16) and Stearanilide (B1329348) (C18), have been synthesized and studied. mdpi.com Research has shown that increasing the alkyl chain length enhances the gelation ability of these alkylanilides in organic solvents due to stronger alkyl-alkyl interactions, which favor the formation of crystalline networks. This strategy is particularly relevant in materials science for the development of oleogels with specific thermal and mechanical properties.
Another significant application of this compound is as a precursor in the synthesis of more complex heterocyclic compounds. For instance, it is used in the copper-catalyzed regioselective synthesis of N-substituted benzimidazoles. Benzimidazoles are a class of compounds with significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory and anti-cancer properties. In this context, the entire this compound molecule undergoes a significant transformation to form the core of a new, more complex structure.
Furthermore, the properties of this compound-based materials can be fine-tuned by creating mixed-component systems. Research on molecular oleogels has demonstrated that combining this compound with its homologs, such as Palmitanilide and Stearanilide, in solvents like squalane (B1681988) results in gels with superior mechanical strength and thixotropy. mdpi.com These mixed systems exhibit improved recovery from a sol to a gel state after mechanical disruption, which is attributed to the formation of more compact and robust crystal networks. mdpi.com This approach of blending structurally similar compounds represents a subtle yet effective modification strategy to optimize material performance for applications in cosmetics and pharmaceuticals. mdpi.com
| Modification Strategy | Description | Targeted Research Application | Key Findings |
|---|---|---|---|
| Alkyl Chain Homologation | Synthesizing alkylanilides with varying chain lengths (e.g., C16, C18). mdpi.com | Materials Science (Oleogel Formation) | Longer alkyl chains lead to enhanced gelation properties due to increased alkyl-alkyl interactions. |
| Heterocyclic Synthesis Precursor | Using this compound as a starting material in copper-catalyzed reactions to form benzimidazoles. | Medicinal Chemistry | Provides a synthetic route to biologically active compounds with potential anti-cancer and anti-inflammatory properties. |
| Mixed-Component Systems | Blending this compound with its homologs (e.g., Palmitanilide, Stearanilide). mdpi.com | Materials Science (Thixotropic Gels) | Mixed systems show improved mechanical strength and thixotropic recovery compared to single-component gels. mdpi.com |
Stereochemical Considerations in this compound Derivative Synthesis
While this compound itself is an achiral molecule, the synthesis of its derivatives can introduce one or more chiral centers, making stereochemistry a critical consideration. The spatial arrangement of atoms in these derivatives can have a profound impact on their physical properties and biological activity. mdpi.com
The introduction of substituents on either the myristoyl chain or the phenyl ring can create stereogenic centers. For example, hydroxylation or halogenation of the alkyl chain would result in a chiral molecule. The synthesis of such derivatives would require stereoselective methods to control the configuration (R or S) at the new chiral center, as different enantiomers or diastereomers can exhibit vastly different biological effects. mdpi.com It has been demonstrated in other classes of compounds that stereochemistry can be the primary driver for potency and pharmacokinetic properties, sometimes affecting drug uptake through stereospecific transport systems. mdpi.comresearchgate.net
In the synthesis of complex derivatives, controlling the stereochemistry is pivotal. For instance, when modifying natural products, the native stereochemistry is often crucial for retaining biological activity. nih.gov Research on salinomycin (B1681400) derivatives has shown that products with the native stereochemistry at the C20 position were significantly more effective at inhibiting cancer cell proliferation than their C20-epi counterparts. nih.gov This highlights that even a single stereocenter can dictate the efficacy of a molecule. Therefore, in the synthesis of this compound derivatives intended for biological applications, controlling the three-dimensional structure is as important as the chemical composition itself.
Dynamic nuclear magnetic resonance (NMR) investigations on other complex molecules have shown that even the rotation around single bonds can be restricted, leading to different conformers that can be observed and characterized. lew.ro For a hypothetical substituted this compound derivative, restricted rotation around the amide bond or the bond connecting the phenyl ring could lead to atropisomerism, where the molecule is chiral due to hindered rotation. These stereochemical nuances must be considered during the design and synthesis of new this compound derivatives to ensure the desired therapeutic or material-property outcome.
| Type of Stereoisomerism | Potential Origin in Derivative Synthesis | Significance in Research Applications |
|---|---|---|
| Enantiomers | Introduction of a single chiral center (e.g., substitution on the alkyl chain). | Different enantiomers can have vastly different biological activities and potencies, with one often being significantly more active than the other. mdpi.com |
| Diastereomers | Introduction of two or more chiral centers. | Diastereomers have different physical properties (e.g., melting point, solubility) and can exhibit distinct biological profiles. lew.ro |
| Atropisomers | Introduction of bulky substituents on the phenyl ring or near the amide linkage, leading to hindered rotation. | The resulting stable conformers are stereoisomers and can interact differently with chiral environments like biological receptors. |
Supramolecular Assemblies and Intermolecular Interactions of Myristanilide
Investigation of Myristanilide as a Low-Molecular-Weight Organogelator (LMWG)
This compound, an amide derivative of myristic acid, is recognized for its capacity to form thermally reversible gels in various organic solvents. This gelation is a result of the self-assembly of this compound molecules into a three-dimensional network that immobilizes the solvent. The formation of these networks is driven by non-covalent interactions, making them responsive to external stimuli like temperature and mechanical stress. odu.edu
Mechanistic Elucidation of this compound Gelation and Self-Assembly Processes
The gelation process initiated by this compound involves the dissolution of the compound in a suitable organic solvent at an elevated temperature. Upon cooling, the solubility of this compound decreases, leading to the self-assembly of its molecules into fibrous structures. metu.edu.tr This self-assembly is primarily driven by hydrogen bonding between the amide groups of adjacent this compound molecules, along with van der Waals interactions between the long alkyl chains. metu.edu.tr These individual fibers subsequently entangle to form a complex network that traps the solvent molecules, resulting in the formation of a gel. metu.edu.tr The process is a physical phenomenon, characterized by the reversible transition between a solution (sol) and a gel state. nih.gov
Influence of Alkyl Chain Length and Solvent Systems on this compound Gelation Efficacy
The effectiveness of this compound as a gelator is significantly influenced by both its molecular structure, specifically the length of its alkyl chain, and the properties of the solvent.
Alkyl Chain Length: The C14 alkyl chain of this compound plays a crucial role in its gelation ability. Generally, for alkylanilides, a longer alkyl chain enhances gelation due to increased van der Waals interactions, which contribute to the stability of the self-assembled network. researchgate.netmdpi.com this compound, with its C14 chain, demonstrates good gelation capabilities, though it may have a higher critical gelation concentration (CGC) compared to its longer-chain counterparts like palmitanilide (B1219662) (C16) and stearanilide (B1329348) (C18). vulcanchem.com
Solvent Systems: The choice of solvent is critical for successful organogel formation. This compound shows favorable gelation in nonpolar solvents like n-octane and squalane (B1681988), where low critical gelation concentrations are observed. researchgate.net In contrast, polar solvents such as dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) can lead to higher CGC values, as the solvent molecules may interfere with the hydrogen bonding necessary for self-assembly. mdpi.com
Table 1: Critical Gelation Concentration (CGC) of this compound in Various Solvents
| Solvent | Polarity | CGC (wt%) | Gelation Efficacy |
| n-Octane | Nonpolar | Low | Favorable |
| Squalane | Nonpolar | Low | Favorable |
| Olive Oil | Nonpolar | Low | Favorable |
| Dimethylformamide (DMF) | Polar | Higher | Less Favorable |
| Tetrahydrofuran (THF) | Polar | Higher | Less Favorable |
| Propylene Carbonate | Polar | Exceptionally Higher | Unfavorable |
This table is based on findings that indicate this compound's gelation is more effective in nonpolar solvents. researchgate.net
Characterization of this compound-Based Mixed Molecular Gel Systems
Research has shown that combining this compound with other alkylanilides, such as palmitanilide and stearanilide, can lead to the formation of mixed molecular gels with enhanced properties. mdpi.com These mixed systems often exhibit synergistic effects, including a reduced CGC and improved mechanical strength and thixotropic behavior. vulcanchem.com The formation of a more compact and robust crystal network is thought to be responsible for these improvements. For instance, binary and ternary mixtures of this compound with palmitanilide and stearanilide in squalane have been shown to significantly lower the concentration required for gelation.
Rheological Studies and Thixotropic Behavior of this compound Gels
The rheological properties of this compound gels are a key area of investigation. These gels typically exhibit viscoelastic behavior, meaning they possess both solid-like (elastic) and liquid-like (viscous) characteristics. tainstruments.com A crucial property of this compound gels is their thixotropy, which is the ability to undergo a reversible, time-dependent decrease in viscosity under shear stress. uomustansiriyah.edu.iqitwperformancepolymers.com When a shearing force is applied, the gel structure breaks down, causing it to flow like a liquid (sol). uomustansiriyah.edu.iq Upon removal of the stress, the fibrous network reforms, and the material returns to its gel state. tainstruments.comuomustansiriyah.edu.iq This behavior is often visualized as a hysteresis loop in a rheogram, where the area within the loop represents the energy consumed in breaking down the structure. uomustansiriyah.edu.iqstevenabbott.co.uk The thixotropic nature of this compound gels is particularly valuable for applications in cosmetics and pharmaceuticals, where a change in viscosity upon application is desirable. mdpi.com
Molecular Recognition and Binding Studies with Biological Macromolecules
Spectroscopic Analysis of this compound Interaction with Chlorophyll (B73375) and Related Pigments
Spectroscopic methods have been employed to study the interaction between this compound and biological pigments like chlorophyll. researchgate.net These studies reveal that this compound can influence the aggregation state of chlorophyll molecules. researchgate.net The interaction is believed to occur through the binding of the amide carbonyl group of this compound to the magnesium atom at the center of the chlorophyll porphyrin ring. researchgate.net This interaction is weaker compared to the binding of more basic molecules like pyridyl isomers of myristamides. researchgate.net
Analysis of absorption and fluorescence spectra indicates that this compound promotes the association of chlorophyll into specific species with characteristic spectral bands. researchgate.netthermofisher.comwepal.nl However, its effect is less pronounced than that of other amides with stronger ligating groups. researchgate.net The study of these interactions provides insight into the molecular recognition processes that can occur between synthetic molecules and complex biological pigments. researchgate.net
Structural Determinants of Binding Affinity in this compound-Biomolecule Complexes
The binding affinity of this compound with biomolecules is significantly influenced by its molecular structure, particularly the nature of its functional groups available for interaction. Research comparing this compound with its structural analogs, such as the three isomeric N-(pyridyl)myristamides, in the presence of chlorophyll provides insight into these determinants. researchgate.net
In these systems, this compound exhibits weaker binding to chlorophyll compared to the 3- and 4-pyridyl isomers. researchgate.net The stronger binding of the pyridyl isomers is likely due to the ligation of the pyridine (B92270) nitrogen to the magnesium ion (Mg) at the core of the chlorophyll pigment. researchgate.net In contrast, this compound, which lacks this basic pyridine nitrogen, is thought to bind through its amide carbonyl group. researchgate.net This difference in the primary binding site and interaction type accounts for the observed lower affinity in this compound-chlorophyll complexes. The association of chlorophyll into distinct species, characterized by specific absorption and fluorescence bands, is promoted more strongly by the 3- and 4-pyridyl isomers than by this compound. researchgate.netresearchgate.net This suggests that the structural features of the binding molecule play a crucial role in governing the subsequent molecular associations of the biomolecule. researchgate.net
Table 1: Comparative Binding Characteristics of this compound and Analogs with Chlorophyll This table summarizes the observed binding behavior of this compound and related compounds with chlorophyll, highlighting the structural factors that influence binding strength.
| Compound | Probable Binding Mechanism | Relative Binding Strength to Chlorophyll |
|---|---|---|
| This compound | Interaction via amide carbonyl group | Weaker |
| 2-Pyridyl Isomer | Interaction via amide carbonyl group | Weaker |
| 3-Pyridyl Isomer | Ligation of pyridine nitrogen to Mg | Stronger |
| 4-Pyridyl Isomer | Ligation of pyridine nitrogen to Mg | Stronger |
Theoretical Modeling of this compound Intermolecular Forces and Association Mechanisms
The formation of supramolecular assemblies by this compound is governed by a variety of non-covalent intermolecular forces. analis.com.my These interactions, though individually weak, collectively provide the stability required for the self-assembly of molecules into larger, organized structures. researchgate.net The primary forces at play include hydrogen bonds, van der Waals forces, and π-π stacking interactions involving the aromatic rings. analis.com.my The spontaneous process of self-assembly is thermodynamically driven, requiring the change in Gibbs free energy (ΔG) to be negative, which occurs when the enthalpy change (ΔH) is negative and its magnitude is greater than the entropic term (|ΔH| > |TΔS|).
In the context of this compound, experimental observations align with these theoretical principles. This compound is classified as a low-molecular-weight gelator (LMWG), capable of forming fibrous networks in certain organic solvents. mdpi.com This gelation process is a direct result of self-assembly driven by supramolecular interactions. mdpi.com Theoretical models suggest that hydrogen bonding is a critical intermolecular force in this process. mdpi.com For instance, studies on mixed gel systems containing this compound indicate that the formation of intermolecular hydrogen bonds is enhanced, which facilitates the formation and recovery of fibers after mechanical disruption. mdpi.com
Furthermore, research on this compound's interaction with chlorophyll suggests that the association mechanisms are influenced by its capacity for hydrogen bonding. researchgate.net The promotion of chlorophyll aggregates, which likely involves hydrogen bonding to chlorophyll carbonyl groups, is less pronounced with this compound compared to its 3- and 4-pyridyl analogs. researchgate.netresearchgate.net This indicates that the specific arrangement and accessibility of this compound's hydrogen bonding sites dictate its effectiveness in mediating these intermolecular associations.
Adsorption Phenomena and Surface Interaction Studies
Research on this compound Adsorption Layers and Surface Behavior
Studies involving this compound have explored its role in the formation of adsorption layers on surfaces, particularly at interfaces involving biomolecules. Research conducted on the adsorption of chlorophylls (B1240455) a and b onto silica (B1680970) gel modified with bovine serum albumin (BSA) utilized this compound as a reference compound to understand the structural factors governing molecular association. researchgate.net In these experiments, the properties of the chlorophyll adsorption layers were analyzed in the presence of this compound and other similarly shaped molecules. researchgate.net
The findings indicate that the structure of the adsorbed chlorophyll layers depends on the nature of the interaction between the pigments and the protein-coated carrier. researchgate.net The association of chlorophyll into species with distinct absorption and fluorescence characteristics is less strongly promoted by this compound compared to N-(pyridyl)myristamides that can ligate directly with the chlorophyll's central magnesium atom. researchgate.netresearchgate.net The adsorption and spectral data suggest that the primary interactions involve the coordination of Mg with electron-donor groups on the BSA, followed by π-π interactions between the macrocycles of the adsorbed chlorophyll molecules. researchgate.net this compound's weaker influence on this process highlights how the specific intermolecular forces of an auxiliary molecule can modulate the surface behavior and organization within an adsorption layer. researchgate.net
Thermodynamic Investigations of this compound Solubility and Solution Behavior
The solubility and solution behavior of a compound are governed by thermodynamic principles that describe the energy changes associated with dissolving a solute in a solvent. nih.govnih.gov For this compound, its behavior as a low-molecular-weight gelator (LMWG) in various organic solvents provides significant insight into its thermodynamic properties in solution. mdpi.com The ability of this compound to form oleogels is dependent on its self-assembly into fibrous networks, a process intrinsically linked to its solubility. mdpi.com
A key parameter in this context is the critical gel concentration (CGC), which represents the minimum concentration of the gelator required to form a stable gel. mdpi.com A lower CGC value generally indicates a more efficient gelation process and reflects more favorable thermodynamic interactions leading to self-assembly in that particular solvent. mdpi.com Investigations into this compound (referred to as 14An) have determined its CGC in several organic solvents. mdpi.com For example, n-octane and squalane were identified as suitable solvents for forming this compound gels, as indicated by their low CGC values. mdpi.com The presence of the phenyl group in this compound is noted to increase its solubility in polar solvents like DMF and tetrahydrofuran, resulting in a higher CGC in those media. mdpi.com
Table 2: Critical Gel Concentration (CGC) of this compound in Various Organic Solvents This table presents the minimum concentration of this compound required to form a gel at room temperature in different solvents, illustrating its solution and self-assembly behavior.
| Solvent | Critical Gel Concentration (CGC) (mg/mL) |
|---|---|
| n-Octane | 2.5 |
| Squalane | 2.5 |
| Propylene Carbonate | 5.0 |
| Olive Oil | 5.0 |
| Toluene | 10.0 |
| Tetrahydrofuran (THF) | > 50 |
| N,N-Dimethylformamide (DMF) | > 50 |
| Acetone | > 50 |
Data sourced from MDPI mdpi.com
These findings demonstrate that the thermodynamic favorability of this compound's self-assembly is highly dependent on the solvent environment. In nonpolar solvents like n-octane, the intermolecular hydrogen bonding that drives fiber formation is more effective, leading to a low CGC. mdpi.com Conversely, in more polar solvents, competing interactions between the solvent and this compound molecules can inhibit the self-assembly process, thus increasing the CGC. mdpi.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-(pyridyl)myristamides |
| Chlorophyll a |
| Chlorophyll b |
| Bovine serum albumin (BSA) |
| Stearanilide |
| Palmitanilide |
| n-Octane |
| Squalane |
| Propylene Carbonate |
| Olive Oil |
| Toluene |
| Tetrahydrofuran (THF) |
| N,N-Dimethylformamide (DMF) |
| Acetone |
| N,N-dimethylmyristamide |
| Dodecylpyridinium bromide |
| Paracetamol |
| Acetanilide |
| Phenacetin |
Biological Activities and Structure Activity Relationship Sar Explorations of Myristanilide
Evaluation of Potential Bioactive Effects and Mechanistic Pathways
Anilide derivatives have garnered significant interest for their broad spectrum of biological activities, including antimicrobial and antifungal properties. cust.edu.tw Research has shown that certain substituted anilides exhibit notable in vitro activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. cust.edu.tw For instance, studies on a series of substituted anilides revealed that compounds featuring a nitro group demonstrated enhanced antimicrobial activity. cust.edu.tw The length of the fatty acid chain in these analogues also appears to play a role, with stearic acid derivatives showing increased potency, which may be attributed to greater lipophilicity. cust.edu.tw
The antimicrobial mechanism of some anilides is thought to involve the disruption of bacterial cell membranes. The hydrophobic nature of these compounds allows them to integrate into the lipid bilayers of cell membranes, which can alter membrane fluidity and impact cellular signaling pathways.
In the context of antifungal research, analogues of various antibacterial drugs are being explored. scielo.br For example, N-substituted imidazoles are a known class of antifungal agents. scielo.br The development of resistance to existing antifungal drugs has spurred the search for novel compounds, including new anilide derivatives. scielo.brnih.gov Research into coumarin (B35378) analogues, for instance, has identified compounds with significant antifungal potential, with some exhibiting activity comparable or superior to standard drugs like ketoconazole. nih.gov The presence of specific substituents, such as a methoxy (B1213986) group on a triazole moiety or electron-withdrawing groups on a coumarin ring, has been linked to potent antibacterial and antifungal effects. nih.gov
Structurally related anilide compounds have been investigated for their anti-inflammatory properties. The mechanism often involves the modulation of key inflammatory pathways. For instance, some anilides can inhibit the production of pro-inflammatory cytokines and reduce nitric oxide (NO) production in activated macrophages. This downregulation of inflammatory mediators is a key aspect of their anti-inflammatory effect.
Research on various heterocyclic compounds has provided insights into the anti-inflammatory potential of related structures. For example, studies on pyridazinone derivatives, which share some structural similarities with anilides, have identified compounds that inhibit lipopolysaccharide (LPS)-induced NF-κB activity, a critical component of the inflammatory response. mdpi.com Some of these compounds also inhibited the production of interleukin-6 (IL-6), further supporting their anti-inflammatory potential. mdpi.com Similarly, investigations into tanshinone and isotanshinone analogues revealed that small structural changes could lead to varying effects on the inflammatory response, with some compounds reducing neutrophil recruitment and promoting the resolution of inflammation. plos.org A study on compounds isolated from Nauclea officinalis found that strictosamide (B192450) potently suppressed the production of NO, TNF-α, and IL-1β in LPS-induced macrophages by negatively regulating both NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov
These findings from structurally related compounds suggest that myristanilide and its analogues could also possess anti-inflammatory properties by targeting similar molecular pathways. The core anilide structure provides a scaffold that can be modified to optimize these effects.
The inhibitory activity of anilides on PET is influenced by several factors, including the lipophilicity of the compound and the electronic properties of substituents on the anilide ring. researchgate.net For many series of anilide-based PET inhibitors, a correlation has been observed between their activity and the electron-withdrawing nature of the substituents. mdpi.com The position of these substituents is also crucial. For instance, in studies of 6-hydroxynaphthalene-2-carboxanilides, meta-substituted derivatives were found to be the most potent PET inhibitors, while ortho-substituted ones showed the lowest activity. researchgate.net
Specific examples from research on various anilide derivatives illustrate these principles. In a study of dihalogenated 3-hydroxynaphthalene-2-carboxanilides, the PET-inhibiting activity varied widely, with N-(3,5-difluorophenyl)-3-hydroxynaphthalene-2-carboxamide showing the highest activity. mdpi.com Another study on 6-hydroxynaphthalene-2-carboxanilides identified 6-hydroxy-N-(3-trifluoromethylphenyl)naphthalene-2-carboxamide as the most potent inhibitor in that series. researchgate.net
Below is a table summarizing the PET-inhibiting activity of selected anilide analogues:
| Compound | Substituent (R) on Anilide Ring | IC₅₀ (µM) mdpi.com |
| N-(3,5-difluorophenyl)-3-hydroxynaphthalene-2-carboxamide | 3,5-di-F | 9.8 |
| 6-hydroxy-N-(3-trifluoromethylphenyl)naphthalene-2-carboxamide | 3-CF₃ | 10.8 |
| N-(3,5-Dimehoxyphenyl)-3-hydroxynaphthalene-2-carboxamide | 3,5-di-OCH₃ | 24.5 |
| N-(2,5-difluorophenyl)-2-hydroxynaphthalene-1-carboxamide | 2,5-di-F | 44.2 |
| N-(2,6-difluorophenyl)-2-hydroxynaphthalene-1-carboxamide | 2,6-di-F | 904 |
IC₅₀ is the concentration causing 50% inhibition of PET.
These studies highlight the potential of the anilide scaffold in designing potent inhibitors of photosynthetic processes, which has implications for the development of herbicides.
Anti-inflammatory Response Investigations of Structurally Related Compounds
Structure-Activity Relationship (SAR) Studies of N-Phenyltetradecanamide and its Analogues
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. gardp.org For N-phenyltetradecanamide (this compound) and its analogues, specific structural modifications can profoundly impact their bioactivity. gardp.org The core structure consists of a phenyl ring connected to a tetradecanoyl group via an amide linkage. Modifications to any of these three components—the phenyl ring, the amide bridge, or the acyl chain—can alter the compound's physicochemical properties and its interaction with biological targets. researchgate.net
The introduction of substituents on the phenyl ring is a common strategy to modulate bioactivity. researchgate.net The nature and position of these substituents can affect the molecule's electronic properties, lipophilicity, and steric profile. researchgate.net For example, in some classes of bioactive anilides, the introduction of electron-withdrawing groups has been shown to enhance activity. mdpi.com The "magic" methyl effect, where the addition of a simple methyl group can significantly alter pharmacodynamic and pharmacokinetic profiles, is another example of how small structural changes can have a large impact. researchgate.net
Alterations to the acyl chain can also influence activity. The length and saturation of the fatty acid chain can affect the compound's lipophilicity and its ability to interact with membranes or hydrophobic binding pockets. cust.edu.tw For instance, studies on antimicrobial anilides have shown that increasing the chain length can lead to higher potency. cust.edu.tw
The amide linker itself is a crucial feature, often mimicking a peptide bond and being critical for interactions with biological targets. mdpi.com Modifications to this linker, while less common, could also be explored to fine-tune activity.
The following table provides a conceptual overview of how different structural modifications might impact the bioactivity of this compound analogues, based on general principles observed in related compound series.
| Structural Modification | Potential Impact on Bioactivity | Rationale |
| Substitution on the Phenyl Ring | ||
| Electron-withdrawing groups (e.g., -NO₂, -CF₃) | May increase or decrease activity depending on the target. | Alters electronic distribution and potential for hydrogen bonding or other interactions. mdpi.com |
| Electron-donating groups (e.g., -OCH₃, -CH₃) | May increase or decrease activity depending on the target. | Can affect pKa and metabolic stability. researchgate.net |
| Halogens (e.g., -F, -Cl, -Br) | Can enhance lipophilicity and membrane permeability. | May introduce new binding interactions. mdpi.com |
| Bulky groups | Can influence conformation and selectivity. | May provide a better fit for a specific binding pocket or, conversely, cause steric hindrance. nih.gov |
| Modification of the Acyl Chain | ||
| Chain length | Affects lipophilicity and membrane interactions. | Optimal chain length often exists for a specific biological target. cust.edu.tw |
| Unsaturation | Introduces rigidity and alters shape. | Can influence binding affinity and selectivity. |
| Branching | Increases steric bulk and can affect metabolism. | May alter the compound's fit within a binding site. researchgate.net |
These SAR insights are crucial for the rational design of more potent and selective this compound analogues for various therapeutic or industrial applications.
Computational methods have become indispensable tools in modern drug discovery and are highly applicable to the SAR analysis and lead optimization of this compound and its analogues. frontiersin.orgnih.gov These in silico techniques can predict the biological activity and physicochemical properties of novel compounds, thereby saving time and resources compared to traditional synthetic and screening methods. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational approach. cust.edu.twfrontiersin.org QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. cust.edu.tw By analyzing various molecular descriptors (e.g., topological, electronic, and steric properties), QSAR can predict the activity of unsynthesized analogues and identify the key structural features that contribute to potency. cust.edu.twfrontiersin.org
Molecular docking is another powerful tool used to predict how a ligand, such as a this compound analogue, binds to the three-dimensional structure of a biological target, like an enzyme or receptor. frontiersin.orgnih.gov Docking simulations can elucidate the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the target, providing a rational basis for designing modifications to improve binding affinity and selectivity. nih.gov For example, if a docking study reveals an empty hydrophobic pocket in the binding site, a medicinal chemist could design an analogue with an additional hydrophobic group to fill that pocket and potentially increase potency.
Molecular dynamics (MD) simulations can further refine the understanding of ligand-target interactions by simulating the dynamic behavior of the complex over time. nih.gov This can provide insights into the stability of the binding mode and the conformational changes that may occur upon ligand binding. nih.gov
These computational approaches are integrated into the lead optimization process. nih.gov Once a "hit" compound is identified, these methods can guide the design of a library of analogues with improved properties, such as enhanced efficacy, better selectivity, and more favorable absorption, distribution, metabolism, and excretion (ADME) profiles. frontiersin.org For instance, computational tools can predict properties like solubility, permeability, and potential toxicity, helping to prioritize which analogues to synthesize and test experimentally. frontiersin.orgmdpi.com
The iterative cycle of computational design, chemical synthesis, and biological testing is a cornerstone of modern medicinal chemistry, enabling the efficient development of optimized lead compounds. frontiersin.org
Impact of Specific Structural Modifications on Bioactivity Profiles
Mechanistic Insights into this compound's Biological Interactions
The biological effects of this compound are rooted in its molecular structure, which facilitates interactions with various cellular components. The compound, an amide derivative of myristic acid, possesses a long hydrophobic carbon chain and a phenylamide group that dictates its behavior in biological systems. ontosight.ai Research into its mechanisms of action, while still developing, points to several key processes through which this compound exerts its influence, including membrane disruption, enzyme inhibition, and the induction of apoptosis.
One of the primary proposed mechanisms is its interaction with cell membranes. The hydrophobic nature of this compound's long carbon chain allows it to integrate into the lipid bilayers of cell membranes. This integration can alter membrane fluidity and disrupt normal function, a key factor in its observed antimicrobial activity against various pathogens. By compromising the integrity of bacterial cell membranes, this compound can lead to cell death. This interaction also has implications for cellular signaling pathways that are dependent on membrane structure.
Another significant area of investigation is enzyme inhibition. Studies suggest that this compound may inhibit key enzymes involved in inflammatory pathways, which would account for its anti-inflammatory effects by reducing the production of inflammatory mediators. While direct targets for this compound are being elucidated, research on related myristic acid derivatives provides valuable insights. For instance, derivatives of myristic acid are being actively investigated as inhibitors of N-Myristoyltransferase (NMT), a vital enzyme in fungi and other organisms responsible for attaching myristoyl groups to proteins. mdpi.com Inhibition of NMT disrupts essential cellular processes like signal transduction and protein trafficking. mdpi.com Furthermore, compounds structurally related to the myristic acid component, such as trimyristin (B1681580) and myristicin, have been shown to inhibit enzymes like acetylcholinesterase (AChE), acid phosphatase (ACP), and alkaline phosphatase (ALP). nih.gov
This compound is also implicated in the activation of programmed cell death. Evidence suggests that the compound can trigger intrinsic apoptotic pathways. This is reportedly achieved through the induction of mitochondrial dysfunction, which in turn leads to the activation of caspases, a family of proteases that are central to the execution of apoptosis.
The capacity for specific molecular binding is further demonstrated by studies on this compound's interaction with other molecules. Research has shown that it can bind to chlorophyll (B73375), likely through its amide carbonyl group. nasa.govoup.com This ability to form stable complexes with biological molecules is a critical aspect of its function and a focus for ongoing pharmacological studies.
The table below summarizes the proposed mechanisms of action for this compound based on current research findings.
| Proposed Mechanism | Description of Interaction | Implied Biological Activity | Supporting Evidence |
| Membrane Interaction | The hydrophobic carbon chain integrates into lipid bilayers, disrupting membrane fluidity and integrity. | Antimicrobial, Altered Cell Signaling | Disruption of bacterial cell membranes has been observed. |
| Enzyme Inhibition | May inhibit key enzymes in various pathways. Related compounds inhibit NMT, AChE, ACP, and ALP. | Anti-inflammatory, Antifungal | Linked to inhibition of pro-inflammatory cytokine release. Myristic acid derivatives are known NMT inhibitors. mdpi.com |
| Induction of Apoptosis | Activates intrinsic apoptotic pathways by causing mitochondrial dysfunction and subsequent caspase activation. | Anticancer | Leads to increased activation of caspases. |
| Molecular Binding | Forms complexes with biological molecules, such as chlorophyll, via its amide carbonyl group. | General Pharmacological Activity | Demonstrated binding to chlorophyll. nasa.govoup.com |
Advanced Analytical Methodologies for Myristanilide Research
Spectroscopic Characterization Techniques
Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides invaluable insights into the molecular structure and properties of myristanilide. nih.gov
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise atomic arrangement within a molecule. semanticscholar.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. semanticscholar.org For this compound, both ¹H and ¹³C NMR are employed to confirm its structure.
Diagnostic peaks in the ¹H NMR spectrum of this compound include those in the aromatic region (δ 6.5–7.5 ppm) corresponding to the anilide protons and signals around δ 2.1–2.3 ppm for the methylene (B1212753) (CH₂) group adjacent to the carbonyl. Two-dimensional NMR techniques like COSY, HSQC, and HMBC can further elucidate the connectivity between protons and carbons, providing unambiguous structural confirmation. hyphadiscovery.comgrinnell.edu
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. oregonstate.edu The chemical shifts in ¹³C NMR are sensitive to the electronic environment of each carbon atom, allowing for the identification of the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the myristoyl chain. oregonstate.edursc.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Moieties Note: Specific shifts can vary based on the solvent and experimental conditions.
| Moiety | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic Protons (Anilide) | 6.5 - 7.5 | 125 - 170 |
| CH₂ near Carbonyl | 2.1 - 2.3 | 40 - 55 |
| Aliphatic Chain (CH₂) | 1.2 - 1.6 | 20 - 40 |
| Terminal Methyl (CH₃) | ~0.9 | ~14 |
| Carbonyl Carbon (C=O) | - | 165 - 190 |
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Quantitative Analysis and Interaction Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. technologynetworks.com This technique is particularly useful for quantitative analysis, as the amount of light absorbed at a specific wavelength is directly proportional to the concentration of the substance in a solution, a principle described by the Beer-Lambert Law. libretexts.orgupi.educuny.edu To determine the concentration of this compound, a wavelength of maximum absorbance (λmax) is selected to ensure the highest sensitivity. technologynetworks.com
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. uobabylon.edu.iqlibretexts.orgillinois.edu The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) excites molecular vibrations, providing a "fingerprint" spectrum that is unique to the compound. nih.govanton-paar.com
In the IR spectrum of this compound, characteristic absorption bands confirm the presence of specific functional groups. Key vibrations include the N-H stretch of the amide group, C-H stretches of the alkyl chain and aromatic ring, and the strong C=O (amide I) and N-H bend (amide II) bands. researchgate.net For instance, a study on a related myristoylated compound showed characteristic peaks at 2867 cm⁻¹ and 3367 cm⁻¹. researchgate.net
Table 2: Typical IR Absorption Frequencies for this compound Functional Groups
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amide) | Stretch | 3300 - 3500 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Aliphatic) | Stretch | 2850 - 2960 |
| C=O (Amide I) | Stretch | 1630 - 1680 |
| N-H (Amide II) | Bend | 1520 - 1570 |
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating this compound from mixtures and assessing its purity.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound. mtoz-biolabs.comzsmu.edu.ua In reversed-phase HPLC (RP-HPLC), a nonpolar stationary phase is used with a polar mobile phase. sielc.comresearchgate.net this compound can be effectively analyzed using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid. sielc.com The purity is typically assessed by measuring the area of the this compound peak relative to the total area of all peaks in the chromatogram at a specific detection wavelength. mtoz-biolabs.com Purity levels of ≥99% are often confirmed using this method. HPLC is also scalable and can be used for the preparative separation of this compound from reaction mixtures or for isolating impurities. sielc.com
Gas Chromatography (GC) and Coupled Techniques (e.g., GC-MS) for Volatile Derivative Analysis
While this compound itself has a relatively high boiling point, Gas Chromatography (GC) can be employed for the analysis of more volatile derivatives or related impurities. GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. When coupled with a mass spectrometer (GC-MS), this technique provides not only separation but also structural information based on the mass-to-charge ratio of the ionized fragments. This powerful combination allows for the confident identification of individual components in a mixture. Although direct GC analysis of this compound is uncommon, GC-MS is a standard method for analyzing related fatty acid amides and their derivatives.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification of this compound and Metabolites
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technique for the analysis of this compound and its metabolites due to its high sensitivity and selectivity, particularly in complex biological samples. The coupling of liquid chromatography with mass spectrometry allows for the efficient separation of the analyte from the matrix, followed by its precise detection and quantification. osti.gov
Identification: The identification of this compound and its potential metabolites is achieved by combining the retention time from the LC separation with the mass-to-charge ratio (m/z) from the MS detection. lut.fi High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of the parent compound and its biotransformation products. In a typical workflow, samples are prepared and injected into an LC system, often employing a reverse-phase column such as a C18. sielc.comfda.gov A gradient elution with a mobile phase consisting of acetonitrile and water, often with a modifier like formic acid for better ionization, is used to separate the compounds. sielc.comnih.gov The eluent is then introduced into the mass spectrometer. For this compound (C₂₀H₃₃NO, molecular weight 303.48 g/mol ), the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 304.49. chemicalbook.com The system can perform MS/MS analysis, where the parent ion is fragmented to produce a characteristic pattern of product ions, further confirming the identity of the compound.
Quantification: For quantitative analysis, tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is frequently employed. nih.govhelsinki.fi This approach offers exceptional sensitivity and specificity by monitoring a specific fragmentation transition of the parent ion to a product ion. nih.gov To quantify this compound and its metabolites, a method would be developed that includes the selection of optimal precursor and product ions. The quantification is typically performed using an external calibration curve prepared with analytical standards of known concentrations. fda.govyoutube.com The use of a stable isotope-labeled internal standard can compensate for matrix effects and variations in instrument response, thereby improving the accuracy and precision of the quantification. nih.gov The sensitivity of these methods can reach low levels, often in the picogram to nanogram per milliliter range, which is crucial for detecting the low abundance of metabolites in biological fluids. nih.gov
Potential metabolites of this compound would likely involve hydroxylation of the aromatic ring or the alkyl chain, or cleavage of the amide bond. LC-MS/MS methods can be designed to target these expected metabolites, allowing for a comprehensive understanding of its metabolic fate. nih.gov
| Parameter | Typical Value/Method | Source(s) |
| LC Column | Reverse-phase (e.g., C18, BEH Amide) | sielc.comuvison.com |
| Mobile Phase | Acetonitrile/Water with Formic Acid | sielc.comhelsinki.fi |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | pitt.edu |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) for quantification | nih.govhelsinki.fi |
| This compound [M+H]⁺ | m/z ~304.5 | chemicalbook.com |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for the structural characterization of this compound, providing precise molecular weight information and detailed insights into its chemical structure through fragmentation analysis.
Molecular Weight Determination: High-resolution mass spectrometry (HRMS) is used to accurately determine the molecular weight of this compound. The technique provides a mass measurement with high accuracy, typically within a few parts per million (ppm), which allows for the unambiguous determination of the elemental formula (C₂₀H₃₃NO). mdpi.com The molecular ion peak for this compound would be observed at an m/z corresponding to its exact mass. In positive ion mode, this is typically the protonated molecule [M+H]⁺. nih.gov
Fragmentation Pattern Analysis: The fragmentation of this compound in a mass spectrometer, typically induced by collision-induced dissociation (CID) in a tandem MS experiment, provides a "fingerprint" that is characteristic of its structure. As an N-phenyl amide, this compound is expected to undergo specific fragmentation pathways. The most common cleavage occurs at the amide bond (N-CO), which is a characteristic fragmentation for amides. nih.govmiamioh.edu
Key expected fragmentation patterns for this compound (N-phenylmyristamide) include:
Cleavage of the amide bond: This is a dominant fragmentation pathway for aromatic amides. nih.govacs.org It can result in the formation of two primary fragment ions:
The anilinium ion or a related fragment derived from the phenylamine moiety.
An acylium ion ([C₁₄H₂₇O]⁺) from the myristoyl chain, which would appear at a specific m/z.
McLafferty Rearrangement: For aliphatic amides with available gamma-hydrogens on the acyl chain, a McLafferty rearrangement is possible, though cleavage of the amide bond is often more prominent in aromatic amides. nih.govmiamioh.edu
Loss of the alkyl chain: Fragmentation can also occur along the C₁₄ alkyl chain, leading to a series of peaks separated by 14 mass units (CH₂ groups). acs.org
The analysis of these fragments allows for the confirmation of the different structural parts of the molecule: the phenylamide group and the myristoyl fatty acid chain. nih.gov
| Ion Type | Description | Expected Feature | Source(s) |
| Molecular Ion | Protonated this compound | [M+H]⁺ peak | nih.gov |
| Acylium Ion | Fragment from myristoyl chain | [C₁₄H₂₇O]⁺ peak | nih.gov |
| Aniline-related Ion | Fragment from the phenylamine group | Peak corresponding to the aniline (B41778) moiety | nih.govacs.org |
| Alkyl Chain Fragments | Series of losses from the C₁₄ chain | Peaks separated by 14 Da (CH₂) | acs.org |
Advanced Techniques for Complex Mixture and Supramolecular Characterization
This compound is known to act as a low-molecular-weight gelator (LMWG), forming organogels in various non-polar solvents like squalane (B1681988). mdpi.com The combination of rheometry and microscopy is a powerful approach to analyze the structure and mechanical properties of these gels. nih.gov
Rheometry: Rheological measurements provide quantitative data on the viscoelastic properties of the this compound gels. kanglab.net
Oscillatory Rheology: By applying a small, oscillating strain, one can determine the storage modulus (G') and the loss modulus (G''). For a gel, G' is typically much greater than G'', indicating a solid-like, elastic behavior. mdpi.commdpi.com These measurements can quantify the gel's stiffness and stability. Studies on mixed alkylanilide gels, including this compound, have shown that mixing can enhance the elastic modulus, resulting in mechanically more stable gels. mdpi.com
Flow Rheometry: This measures the viscosity of the material as a function of shear rate. This compound gels often exhibit shear-thinning behavior, where the viscosity decreases as the shear rate increases. osti.gov They can also display thixotropy, a time-dependent decrease in viscosity under shear, which is reversible upon resting. mdpi.com
Microscopy: Microscopy techniques, often coupled with rheometry (Rheo-Microscopy), allow for the direct visualization of the gel network structure. nih.gov
Polarized Light Microscopy (PLM): This technique can reveal the presence of crystalline structures within the gel network, as the ordered, anisotropic fibers of the self-assembled this compound molecules will be birefringent. uminho.pt
Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM): These methods provide high-resolution images of the gel's microstructure, revealing the morphology of the self-assembled fibers, such as their size, shape, and interconnectivity, which form the three-dimensional network responsible for entrapping the solvent. osti.gov
The combination of these techniques allows researchers to correlate the macroscopic mechanical properties of this compound gels with their microscopic and nanoscale structure. kanglab.netuminho.pt
| Rheological Parameter | Description | Significance for this compound Gels | Source(s) |
| Storage Modulus (G') | Elastic response of the material | Indicates gel stiffness and network strength | mdpi.commdpi.com |
| Loss Modulus (G'') | Viscous response of the material | G' > G'' confirms gel formation | mdpi.commdpi.com |
| Complex Viscosity (η)* | Overall resistance to flow | Characterizes shear-thinning properties | mdpi.com |
| Thixotropy | Reversible gel-sol transition under shear | Important for applications requiring structural recovery | mdpi.com |
X-ray Diffraction (XRD) is a fundamental technique for determining the crystalline structure and supramolecular arrangement of this compound in its solid state and within its gel networks. The ability of this compound to form ordered structures is central to its function as a gelator.
When X-rays are directed at a crystalline sample of this compound, they are diffracted by the electron clouds of the atoms in a predictable pattern. This diffraction pattern is a unique fingerprint of the crystal's internal lattice structure. drawellanalytical.com
Powder X-ray Diffraction (PXRD): For a polycrystalline powder of this compound, PXRD provides information about the lattice parameters and the presence of different polymorphic forms. researchgate.net The diffraction pattern consists of a series of peaks at specific angles (2θ), which correspond to the spacing between different planes of atoms in the crystal lattice according to Bragg's Law. drawellanalytical.com
Single-Crystal X-ray Diffraction (SC-XRD): If a suitable single crystal of this compound can be grown, SC-XRD can be used to determine the precise three-dimensional arrangement of atoms within the molecule and how the molecules pack together in the crystal. uminho.pt This provides detailed information on bond lengths, bond angles, and the non-covalent interactions (like hydrogen bonding and van der Waals forces) that drive the self-assembly into a supramolecular architecture. uminho.pt
In the context of organogels, Small-Angle X-ray Scattering (SAXS) is particularly useful. SAXS probes larger structural features, on the order of nanometers to micrometers, and can be used to study the lamellar or fibrillar structures formed by the self-assembly of this compound molecules in the gel state. uminho.pt The data can reveal the d-spacing of lamellar structures, providing insight into how the molecules are organized within the gel network. uminho.pt
| XRD Technique | Information Obtained | Relevance to this compound | Source(s) |
| Powder XRD (PXRD) | Crystalline phases, polymorphism, lattice parameters | Confirms crystallinity and identifies different solid forms | researchgate.net |
| Single-Crystal XRD | Precise 3D atomic arrangement, bond lengths/angles | Elucidates the fundamental supramolecular packing | uminho.pt |
| Small-Angle X-ray Scattering (SAXS) | Nanoscale structure, d-spacing in lamellar systems | Characterizes the self-assembled network in organogels | uminho.pt |
Rheometry and Microscopy for Gel Structure Analysis
Development and Validation of this compound-Specific Analytical Protocols
The development and validation of a specific analytical protocol for this compound are crucial to ensure that the method is reliable, reproducible, and fit for its intended purpose, such as quantification in pharmaceutical formulations or biological samples. fda.govnih.gov The validation process is typically performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). nih.gov
Method Development: An LC-MS/MS method for this compound would be developed by first optimizing the chromatographic conditions to achieve good peak shape and separation from other matrix components. nih.govresearchgate.net This involves selecting the appropriate column (e.g., C18 or HILIC for polar metabolites), mobile phase composition, and gradient. uvison.com Next, the mass spectrometer parameters are optimized, including the ionization source conditions and the selection of precursor and product ions for MRM transitions that provide the best sensitivity and specificity. helsinki.fi
Method Validation: The developed method must then be rigorously validated by assessing a set of key parameters: nih.govvulcanchem.com
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in blank samples. nih.gov
Linearity and Range: The method's ability to produce results that are directly proportional to the concentration of the analyte in a given range. A calibration curve is generated, and the correlation coefficient (r²) should typically be ≥ 0.99. nih.govresearchgate.net
Accuracy: The closeness of the measured value to the true value. It is usually determined by spike/recovery experiments, with mean recoveries typically expected to be within 80-120%. nih.govresearchgate.net
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time. fda.gov
Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (different days, different analysts, different equipment). fda.gov The precision is expressed as the relative standard deviation (RSD), which should generally be less than 15% (or 20% at the lower limit of quantification). fda.govnih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. nih.govatlantis-press.com
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage. nih.gov
A validated protocol for this compound ensures the integrity and reliability of the data generated in research and quality control settings. nih.govnajah.edu
| Validation Parameter | Acceptance Criteria (Typical) | Source(s) |
| Linearity (r²) | ≥ 0.99 | nih.govresearchgate.net |
| Accuracy (% Recovery) | 80 - 120% | nih.govresearchgate.net |
| Precision (% RSD) | < 15% | fda.govnih.gov |
| Specificity | No interference at analyte retention time | nih.gov |
| LOQ | Quantifiable with acceptable precision and accuracy | nih.govatlantis-press.com |
Potential Research Applications and Future Directions in Myristanilide Science
Applications in Advanced Materials Science
The ability of Myristanilide to form supramolecular structures, primarily through hydrogen bonding and van der Waals interactions, makes it a candidate for the development of novel soft materials. Its capacity for self-assembly into complex networks is the foundation for its potential use in environmental and functional material applications.
Low-molecular-weight organogelators (LMWGs) are a subject of significant research for environmental applications, particularly in the cleanup of oil spills. researchgate.net These molecules can selectively solidify oil from oil-water mixtures, a process known as phase-selective gelation. This allows for the mechanical removal of the solidified oil, offering a more efficient and contained cleanup method. researchgate.netrsc.org
Amide-based compounds, a class to which this compound belongs, have been synthesized and investigated as phase-selective organogelators for their effectiveness in solidifying oil from water. rsc.org Research on other LMWGs, such as those based on amino acids, has shown that they can efficiently and quickly gel fuel hydrocarbons in oil-water mixtures, indicating their potential for oil spill recovery. reading.ac.ukrsc.org The solidified oil can then be removed, and in some cases, the gelator can be recovered and reused. reading.ac.ukrsc.org While direct studies on this compound for oil spill remediation are not yet prevalent, its demonstrated ability to form robust organogels in nonpolar solvents suggests its potential as a candidate for this application. Future research could focus on optimizing this compound-based gel systems for phase-selective gelation of crude oil and other environmental pollutants.
The self-assembly of molecules into highly organized and dynamic structures is a cornerstone of supramolecular chemistry, enabling the creation of functional materials. numberanalytics.comnih.gov this compound's capacity to form extended, fibrous networks in organic solvents is a prime example of such supramolecular assembly. These assemblies give rise to materials with tunable mechanical and chemical properties.
Research has shown that mixing this compound (14An) with other alkylanilides, such as Stearanilide (B1329348) (18An) and Palmitanilide (B1219662) (16An), in squalane (B1681988) can lead to the formation of mixed molecular gels with enhanced properties. jst.go.jp These mixed systems exhibit improved thixotropic behavior—a reversible gel-sol transition under shear stress—which is a desirable characteristic for applications like injectable drug delivery systems or as bases for ointments and cosmetics. jst.go.jpnih.gov The development of these functional soft materials relies on controlling the self-assembly process through strategies like using specific solvents or adjusting component concentrations to form stable and functional supramolecular structures. numberanalytics.com The future in this area points toward designing complex, multi-component this compound-based systems to create "smart" materials that respond to external stimuli. univie.ac.at
Table 1: Properties of Mixed Alkylanilide Organogels in Squalane
| Gelator System | Critical Gelation Concentration (wt.%) | Thixotropic Recovery |
| This compound (14An) | 1.0 | Poor |
| Palmitanilide (16An) | 0.5 | Poor |
| Stearanilide (18An) | 0.3 | Poor |
| Mixed Systems (e.g., 14An + 18An) | as low as 0.1 | Improved |
| Data derived from studies on alkylanilide gelators, highlighting the enhancement of properties through mixing strategies. jst.go.jpnih.gov |
This compound-Based Organogels for Environmental Remediation (e.g., oil spill clean-up)
Exploration of Hypothesized Pharmaceutical and Agro-Chemical Applications (based on anilide scaffold)
The anilide chemical scaffold is a recurring motif in many biologically active compounds. This prevalence suggests that this compound, by virtue of this structural feature, may possess untapped potential in pharmaceutical and agricultural chemistry.
Anilide derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. nih.govwisdomlib.org For instance, derivatives of anthranilic acid, which contain an anilide-like structure, are used as anti-inflammatory drugs and show promise in managing metabolic disorders and cancer. nih.gov The anilide structure is versatile, allowing for substitutions that can fine-tune the molecule's pharmacological profile, potentially enhancing bioavailability, solubility, or receptor selectivity. cresset-group.com This opens a hypothetical pathway for developing this compound derivatives as therapeutic agents.
In the agrochemical sector, the anilide scaffold is a well-established pharmacophore. ontosight.ai Monalide, an anilide herbicide, is used for selective weed control in various crops. mdpi.com Furthermore, many successful fungicides, such as Carboxin and Flubeneteram, are based on an anilide or similar amide structure. jst.go.jp The fungicidal activity of these compounds often stems from their ability to inhibit crucial enzymes in pathogens, like succinate (B1194679) dehydrogenase. jst.go.jp Novel anilide derivatives of the fungicide chlorothalonil (B1668833) have shown excellent activity against cucumber downy mildew, demonstrating that the anilide scaffold continues to be a promising starting point for the development of new fungicides. acs.orgacs.org Based on these precedents, this compound could serve as a lead compound for the synthesis and evaluation of new agrochemicals.
Table 2: Known Biological Activities of Compounds with an Anilide Scaffold
| Compound Class | Application Area | Example Biological Activity |
| Anilide Derivatives | Pharmaceutical | Anti-inflammatory, Antimicrobial, Antiviral, Anticancer nih.govwisdomlib.org |
| Anilide Herbicides | Agrochemical | Selective weed control (e.g., Monalide) mdpi.com |
| Anilide Fungicides | Agrochemical | Succinate Dehydrogenase Inhibition (e.g., Carboxin, Flubeneteram) jst.go.jp |
Theoretical Chemistry and Computational Modeling in this compound Research
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules at an atomic level. For a molecule like this compound, theoretical methods can offer insights into its structure, reactivity, and interactions, guiding experimental research and accelerating the discovery of new applications.
Quantum chemical calculations are employed to determine the electronic structure of molecules, which governs their chemical reactivity and properties. finechem-mirea.ru Methods like the Artificial Force Induced Reaction (AFIR) use quantum calculations to systematically search for chemical reaction pathways, which can aid in designing novel syntheses. hokudai.ac.jp For this compound, these calculations could be used to:
Predict the most stable conformations of the molecule.
Analyze the distribution of electron density and identify reactive sites.
Explain the mechanisms of self-assembly by calculating the energies of non-covalent interactions (e.g., hydrogen bonding, π-π stacking) that drive the formation of organogels.
Study the selectivity of reactions, such as the lactamomethylation of phenols, by evaluating the stability of reaction intermediates. open.ac.uk
By providing a detailed understanding of its intrinsic properties, quantum chemical calculations can rationalize observed phenomena and guide the design of new this compound derivatives with tailored electronic and chemical characteristics. nih.govibb.waw.pl
Molecular Dynamics (MD) simulations act as a "computational microscope," allowing researchers to observe the time-evolution of molecular systems. mdpi.com This technique is ideal for studying the dynamic processes involved in the formation of this compound-based materials and its potential interactions with biological targets. nih.gov Applications of MD simulations in this compound research could include:
Simulating the self-assembly process to visualize how individual molecules aggregate to form the fibrous networks observed in organogels.
Investigating the stability of this compound-based supramolecular structures in different solvent environments.
Modeling the interaction of this compound with lipid bilayers to hypothesize on its potential biological mechanisms, such as antimicrobial or anti-inflammatory activity.
Predicting physicochemical properties like solubility, which is crucial for pharmaceutical and agrochemical development. chemrxiv.orgrsc.orgarxiv.org
MD simulations have been used to assist in the bioassay of the anilide fungicide Carboxin, demonstrating the utility of this approach for related compounds. jst.go.jp For this compound, MD simulations represent a powerful tool to bridge the gap between its molecular structure and its macroscopic properties and functions.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Interdisciplinary Research Opportunities Involving this compound
The multifaceted nature of this compound provides a fertile ground for collaborative research across various scientific disciplines. These interdisciplinary endeavors are crucial for unlocking the full potential of this compound.
Materials Science and Pharmaceutical Sciences: The thixotropic oleogels formed by this compound are of significant interest for topical and transdermal drug delivery. mdpi.com Collaborative efforts between materials scientists, who can tailor the rheological properties of the gels, and pharmaceutical scientists, who can assess drug release kinetics and biocompatibility, are essential. vulcanchem.comresearchgate.net Such partnerships could lead to the development of novel ointment bases, injectable drug depots, and scaffolds for tissue engineering. researchgate.netresearchgate.net The investigation of mixed-gelator systems, combining this compound with other alkylanilides like stearanilide and palmitanilide, has already shown promise in enhancing the mechanical properties of these gels, a venture that benefits from combined expertise in physical chemistry and materials engineering. mdpi.comvulcanchem.com
Medicinal Chemistry and Chemical Biology: this compound serves as a valuable scaffold in the synthesis of heterocyclic compounds such as benzimidazoles, which are known for their broad spectrum of biological activities. Interdisciplinary research involving medicinal chemists, who can design and synthesize novel this compound derivatives, and chemical biologists, who can probe their interactions with biological targets, is a promising avenue. unige.ch This synergy can accelerate the discovery of new therapeutic agents with potential applications in oncology and infectious diseases.
Agricultural Science and Environmental Chemistry: The exploration of this compound derivatives as potential herbicides and insecticides presents an opportunity for collaboration between agricultural scientists and environmental chemists. jisgroup.org While agricultural scientists can evaluate the efficacy of these compounds against pests and weeds, environmental chemists can assess their environmental fate, persistence, and potential ecological impact. This integrated approach is vital for the development of effective and environmentally benign crop protection agents. azolifesciences.com
Nanotechnology and Drug Delivery: The self-assembly properties of this compound can be harnessed in the field of nanotechnology to create novel drug delivery systems. jyoungpharm.org Researchers in nanotechnology can focus on creating and characterizing this compound-based nanoparticles or nanosponges, while drug delivery experts can work on loading these carriers with therapeutic agents and evaluating their release profiles and targeting capabilities. jyoungpharm.orgdovepress.com
Table of Interdisciplinary Research Areas for this compound:
| Discipline 1 | Discipline 2 | Collaborative Research Focus | Potential Applications |
| Materials Science | Pharmaceutical Sciences | Development of this compound-based thixotropic gels. | Topical drug delivery, injectable implants, tissue engineering scaffolds. vulcanchem.comresearchgate.netresearchgate.net |
| Medicinal Chemistry | Chemical Biology | Synthesis and biological evaluation of this compound derivatives. | Discovery of new anticancer and antimicrobial agents. unige.ch |
| Agricultural Science | Environmental Chemistry | Efficacy and environmental impact assessment of this compound-based agrochemicals. | Development of sustainable herbicides and insecticides. jisgroup.orgazolifesciences.com |
| Nanotechnology | Drug Delivery | Creation of this compound-based nanocarriers. | Targeted and controlled release of therapeutics. jyoungpharm.orgdovepress.com |
Unresolved Research Questions and Future Scholarly Endeavors
Despite the growing interest in this compound, several fundamental questions remain unanswered, paving the way for future scholarly pursuits. Addressing these questions will be critical for advancing our understanding and application of this compound.
Predicting Gelation Behavior: A significant challenge in the field of low-molecular-weight gelators (LMWGs), including this compound, is the inability to predict a molecule's gelation ability based solely on its structure. acs.org Future research could focus on developing computational models and experimental techniques to better understand the structure-property relationships that govern the self-assembly and gelation process. This would enable the rational design of new gelators with tailored properties.
Mechanism of Action for Biological Activities: While preliminary studies have shown the antimicrobial and anticancer potential of this compound and its derivatives, the precise mechanisms of action are not fully elucidated. Future investigations should aim to identify the specific molecular targets and signaling pathways affected by these compounds. Such studies would be invaluable for optimizing their therapeutic efficacy and minimizing potential side effects.
Structure-Property Relationships in Mixed-Gelator Systems: The enhanced mechanical properties observed in mixed-gelator systems containing this compound are of great interest, but the underlying molecular interactions are not completely understood. mdpi.com Detailed spectroscopic and microscopic studies are needed to probe the molecular packing and network formation in these mixed systems. Elucidating these relationships will allow for the fine-tuning of gel properties for specific applications.
Biodegradability and Long-Term Biocompatibility: For applications in drug delivery and tissue engineering, a thorough understanding of the biodegradability and long-term biocompatibility of this compound-based materials is crucial. researchgate.net Future research should focus on in vivo studies to assess the degradation products and their potential long-term effects on biological systems.
Table of Unresolved Research Questions in this compound Science:
| Research Question | Scientific Discipline(s) | Potential Impact |
| How can we accurately predict the gelation properties of this compound derivatives? | Physical Chemistry, Computational Chemistry | Rational design of novel LMWGs with desired functionalities. acs.org |
| What are the specific molecular targets of this compound's bioactive derivatives? | Medicinal Chemistry, Pharmacology | Optimization of therapeutic efficacy and development of targeted therapies. |
| What is the molecular basis for the synergistic effects in this compound-containing mixed-gelator systems? | Materials Science, Physical Chemistry | Engineering of smart materials with precisely controlled mechanical properties. mdpi.com |
| What is the in vivo degradation profile and long-term biocompatibility of this compound-based gels? | Biomedical Engineering, Toxicology | Safe and effective translation of this compound-based materials into clinical applications. researchgate.net |
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR to confirm amide bond formation and alkyl chain integrity. Peaks at δ 2.1–2.3 ppm (CH₂ near carbonyl) and δ 6.5–7.5 ppm (aromatic protons) are diagnostic .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 277.3) .
- XRD : For crystalline samples, XRD confirms lattice structure and polymorphism .
How should researchers design experiments to optimize this compound synthesis yield while reducing byproducts?
Q. Advanced Research Focus
- Design of Experiments (DoE) : Use factorial design to test variables (e.g., temperature, catalyst concentration, solvent ratio). Analyze interactions via ANOVA .
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and identify intermediate byproducts .
- Green Chemistry Principles : Substitute toxic solvents (e.g., DMF) with ionic liquids or bio-based solvents to improve sustainability .
What ethical and safety considerations are paramount when handling this compound in biomedical studies?
Q. Advanced Research Focus
- Toxicity Screening : Conduct acute toxicity assays (e.g., OECD 423) and obtain institutional ethics approval before in vivo testing .
- Data Transparency : Disclose all adverse effects in publications, even if statistically insignificant .
- Storage Protocols : Store this compound in airtight containers at -20°C to prevent degradation, with MSDS accessible in lab settings .
How can computational models enhance understanding of this compound’s mechanism of action?
Q. Advanced Research Focus
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions to predict binding affinities .
- QSAR Studies : Corrogate structural modifications (e.g., alkyl chain length) with biological activity using regression models .
- Docking Software : Use AutoDock Vina to validate hypotheses about this compound’s enzyme inhibition potential .
What strategies are effective for validating this compound’s purity in interdisciplinary studies?
Q. Basic Research Focus
- Multi-Method Validation : Combine HPLC (≥99% purity), elemental analysis (C, H, N within ±0.3% of theoretical), and melting point consistency .
- Batch Consistency Testing : Analyze three independent synthesis batches using identical protocols to assess reproducibility .
How should researchers address gaps in the literature regarding this compound’s metabolic pathways?
Q. Advanced Research Focus
- Isotopic Labeling : Use ¹⁴C-labeled this compound in tracer studies to identify metabolites via LC-MS .
- Enzyme Assays : Test hepatic microsomal fractions (e.g., CYP450 isoforms) to map oxidation/ hydrolysis pathways .
What statistical approaches are recommended for analyzing dose-response data in this compound bioactivity studies?
Q. Methodological Guidance
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .
- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points .
- Power Analysis : Predefine sample sizes using G*Power to ensure statistical validity .
How can researchers ensure compliance with journal guidelines when publishing this compound-related findings?
Q. Ethical and Editorial Standards
- Data Availability : Deposit raw spectra, crystallographic data, and assay results in repositories like Zenodo .
- Reference Accuracy : Cross-check citations against original sources using DOI links .
- Ethics Statements : Declare animal/human study approvals (e.g., IACUC protocol numbers) in the methods section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
